molecular formula C10H6BrI B1276106 1-Bromo-4-iodonaphthalene CAS No. 63279-58-3

1-Bromo-4-iodonaphthalene

Cat. No.: B1276106
CAS No.: 63279-58-3
M. Wt: 332.96 g/mol
InChI Key: HQHHKYXPFKHLBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-4-iodonaphthalene is an organic compound with the molecular formula C10H6BrI and a molecular weight of 332.96 g/mol . It is a derivative of naphthalene, where one hydrogen atom is replaced by a bromine atom and another by an iodine atom. This compound is known for its applications in organic synthesis and material science.

Preparation Methods

1-Bromo-4-iodonaphthalene can be synthesized through various methods. One common synthetic route involves the halogenation of naphthalene derivatives. For instance, starting with 4-bromonaphthalene, the compound can be iodinated using iodine and a suitable oxidizing agent . The reaction conditions typically involve heating and the use of solvents like acetic acid or dichloromethane.

In industrial settings, the production of this compound may involve multi-step synthesis processes, including the bromination of naphthalene followed by iodination. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-Bromo-4-iodonaphthalene undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-Bromo-4-iodonaphthalene largely depends on the specific reactions it undergoes. In cross-coupling reactions, for example, the compound acts as a halogenated aromatic substrate that undergoes oxidative addition to a palladium catalyst, followed by transmetallation and reductive elimination to form the desired product . The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

1-Bromo-4-iodonaphthalene can be compared with other halogenated naphthalene derivatives, such as:

  • 1-Bromo-2-iodonaphthalene
  • 1-Chloro-4-iodonaphthalene
  • 1-Iodo-4-fluoronaphthalene

These compounds share similar structural features but differ in their reactivity and applications. For instance, the presence of different halogens can influence the compound’s electronic properties and its suitability for specific reactions. This compound is unique due to the combination of bromine and iodine, which provides a balance of reactivity and stability in various chemical processes .

Properties

IUPAC Name

1-bromo-4-iodonaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrI/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQHHKYXPFKHLBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10408053
Record name 1-bromo-4-iodonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63279-58-3
Record name 1-bromo-4-iodonaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-4-iodonaphthalene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

100 g (350 mmol) of 1,4-dibromonaphthalene are initially introduced in 1 l of THF, cooled to −70° C., and 235 ml of n-BuLi (1.6 M in hexane, 370 mmol) are added dropwise. After 1 h, 103 g of I2 (406 mmol) in 250 ml of THF are added dropwise, the mixture is stirred at −70° C. for a further 2 h, warmed to 0° C. and quenched by the addition of 50 ml (644 mmol) of aqueous NaHSO3 solution (w=39%). The phases are separated, and the aqueous phase is extracted once with MTB. The combined organic phases are washed with saturated sodium chloride solution, dried over sodium sulfate, filtered and evaporated in a rotary evaporator. The residue is purified by column chromatography (SiO2, heptane), and the further purification is carried out by recrystallisation from isopropanol, giving 1-iodo-4-bromonaphthalene as a yellow solid.
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
235 mL
Type
reactant
Reaction Step Two
Name
Quantity
103 g
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-4-iodonaphthalene
Reactant of Route 2
Reactant of Route 2
1-Bromo-4-iodonaphthalene
Reactant of Route 3
Reactant of Route 3
1-Bromo-4-iodonaphthalene
Reactant of Route 4
1-Bromo-4-iodonaphthalene
Reactant of Route 5
Reactant of Route 5
1-Bromo-4-iodonaphthalene
Reactant of Route 6
1-Bromo-4-iodonaphthalene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.